3-Amino-4-ethoxybenzoic acid
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Overview
Description
“3-Amino-4-ethoxybenzoic acid” is a compound with the molecular weight of 181.19 . It is also known as “4-Carboxy-2-ethoxyaniline” or "2-Amino-5-carboxyphenetole" .
Molecular Structure Analysis
The InChI code for “3-Amino-4-ethoxybenzoic acid” is 1S/C9H11NO3/c1-2-13-8-5-6 (9 (11)12)3-4-7 (8)10/h3-5H,2,10H2,1H3, (H,11,12)
. This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
“3-Amino-4-ethoxybenzoic acid” is a solid at ambient temperature . It has a molecular weight of 181.19 .
Scientific Research Applications
Field: Polymer Science
Application
3-Amino-4-ethoxybenzoic acid is used in the synthesis of thermotropic polybenzoxazole . Polybenzoxazoles (PBOs) are high-performance polymeric materials with excellent thermal stability, high mechanical strength, and good chemical resistance .
Method of Application
The bio-based PBOs are prepared by polycondensation of a diacid monomer derived from 3-amino-4-hydroxybenzoic acid with a series of aliphatic diamines . The hydrazide group of the bio-based PBO is cyclized to form a diazole ring by annealing at 330 °C for 20 minutes .
Results
The resulting bio-based PBOs have a high weight average molecular weight ranging from 5.70–7.20 × 10^4 g/mol and show ultra-high thermal resistance with T10 values over 400 °C and Tg values over 170 °C . These values are higher than those of conventional bio-based polymers, such as polyamides 11 (around 60 °C) or poly(lactic acid) (56 °C) . The resultant PBO fibers showed high values of Young’s modulus and mechanical strength as compared with conventional polymers polyamide 11 and poly(lactic acid) (PLA) .
Field: Biopharmaceutical Delivery
Application
Natural hydrogels, which can be modified with compounds like 3-Amino-4-ethoxybenzoic acid, are used in biopharmaceutical delivery . These hydrogels have a unique three-dimensional structure into which many drugs can be incorporated .
Method of Application
The hydrogels slow down the release rate of drugs, protect them from external factors, and improve their stability . After modification, natural hydrogels can be more ductile and avoid the defects of brittle quality . Chemical modification of the groups in natural hydrogels improves some of their sensitivity toward pH, temperature, and light .
Results
Hydrogels have been widely used in delivering biological products in recent years . The characteristics of natural hydrogel materials are low toxicity, easily accessible, and sufficient resources . They provide a larger adsorption surface area, providing great potential for their use in drug delivery systems .
Field: Chemical Synthesis
Application
3-Amino-4-ethoxybenzoic acid is a chemical compound that can be used in various chemical synthesis processes . It can be used as a building block in the synthesis of more complex molecules .
Method of Application
The exact method of application would depend on the specific synthesis process being carried out . Generally, it would be used in a reaction with other chemicals under controlled conditions to produce the desired product .
Results
The results of using 3-Amino-4-ethoxybenzoic acid in chemical synthesis would vary depending on the specific process and the other chemicals involved . However, its use can enable the production of a wide range of chemical products .
Safety And Hazards
The safety information for “3-Amino-4-ethoxybenzoic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
properties
IUPAC Name |
3-amino-4-ethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUINBMMWMTTLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589823 |
Source
|
Record name | 3-Amino-4-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-ethoxybenzoic acid | |
CAS RN |
875256-49-8 |
Source
|
Record name | 3-Amino-4-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-ethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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